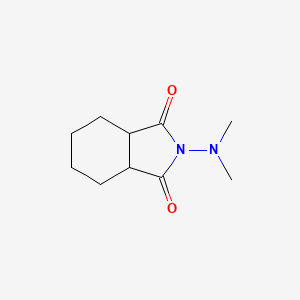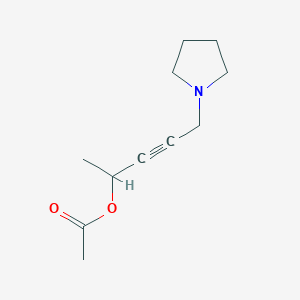![molecular formula C16H14F3NO B4972275 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide has been widely used in scientific research due to its unique properties. It is a potent and selective antagonist of the GABAB receptor, which is a type of G protein-coupled receptor that regulates neurotransmitter release in the central nervous system. This compound has been used to study the role of GABAB receptors in various physiological and pathological processes, such as pain, addiction, and epilepsy.
Mecanismo De Acción
2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide binds to the GABAB receptor at a specific site, which prevents the activation of the receptor by its endogenous ligand, gamma-aminobutyric acid (GABA). This results in the inhibition of GABA-mediated neurotransmitter release, leading to a decrease in neuronal excitability. The mechanism of action of this compound is highly specific and does not affect other G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, suggesting its potential use as an analgesic. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, indicating its potential use as a treatment for addiction. Additionally, this compound has been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide is its high potency and selectivity for the GABAB receptor, which allows for precise manipulation of neuronal activity. This compound is also stable and can be easily synthesized, making it a cost-effective tool for scientific research. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide research could include the development of more potent and selective GABAB receptor antagonists, the investigation of its effects on other physiological processes, and the exploration of its therapeutic potential in various diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide involves the reaction of 4-methylbenzyl chloride with 2,2,2-trifluoroacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11-7-9-13(10-8-11)14(12-5-3-2-4-6-12)20-15(21)16(17,18)19/h2-10,14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMZEYPJWWCXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)

![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)

![1-(2,5-dimethoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4972251.png)
![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)
![ethyl [5-(N-isopropylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4972282.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)
